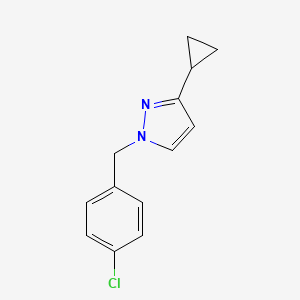

1-(4-chlorobenzyl)-3-cyclopropyl-1H-pyrazole

CAS No.: 956796-63-7

Cat. No.: VC7679420

Molecular Formula: C13H13ClN2

Molecular Weight: 232.71

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 956796-63-7 |

|---|---|

| Molecular Formula | C13H13ClN2 |

| Molecular Weight | 232.71 |

| IUPAC Name | 1-[(4-chlorophenyl)methyl]-3-cyclopropylpyrazole |

| Standard InChI | InChI=1S/C13H13ClN2/c14-12-5-1-10(2-6-12)9-16-8-7-13(15-16)11-3-4-11/h1-2,5-8,11H,3-4,9H2 |

| Standard InChI Key | GWHALWGJPYIOSX-UHFFFAOYSA-N |

| SMILES | C1CC1C2=NN(C=C2)CC3=CC=C(C=C3)Cl |

Introduction

Chemical Identity and Structural Features

Basic Properties

The compound’s structure combines a pyrazole core with a 4-chlorobenzyl group (electron-withdrawing) and a cyclopropyl moiety (stereoelectronic effects). These features influence its reactivity and potential interactions with biological targets .

Synthesis and Optimization

Key Synthetic Routes

The synthesis typically involves multi-step reactions:

-

Alkylation of Pyrazole Precursors: Cyclopropane-containing pyrazoles are synthesized via cyclocondensation reactions. For example, 3-cyclopropylpyrazole can be alkylated with 4-chlorobenzyl bromide under basic conditions .

-

One-Pot Methods: Patents describe streamlined approaches, such as dehydrogenation of pyrazolidin-3-one intermediates followed by in situ functionalization .

Table 2: Representative Synthesis Steps from Patent WO2016113741A1

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Cyclocondensation | K₂CO₃, DMF, 80°C | 75% |

| 2 | Dehydrogenation | O₂, NaOH, acetone, 50°C | 82% |

| 3 | Etherification | 2-Nitrobenzyl bromide, THF | 68% |

Challenges and Solutions

-

Regioselectivity: The N1 vs. N2 alkylation of pyrazoles can be controlled using polar aprotic solvents like DMF .

-

Cyclopropane Stability: Mild conditions (e.g., room temperature) prevent ring-opening reactions .

Physicochemical Properties

Solubility and Stability

| Property | Value | Method |

|---|---|---|

| Solubility in DMSO | >10 mM | Experimental |

| Boiling Point | Not reported | - |

| LogP | 3.2 (Predicted) | ChemAxon |

The compound’s lipophilicity (LogP ~3.2) suggests moderate membrane permeability, making it suitable for central nervous system (CNS) drug candidates .

Biological Activity and Applications

Table 3: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Target Microbe | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| 10g | P. mirabilis | 15.0 | 15 |

| 10q | S. aureus | 15.0 | 14.6 |

Anti-Inflammatory Applications

Compounds like 3-(4-chlorophenyl)-N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide (VC16335743) inhibit 5-lipoxygenase (5-LOX), a key enzyme in inflammation. Molecular docking studies suggest similar mechanisms for 1-(4-chlorobenzyl)-3-cyclopropyl-1H-pyrazole.

| Parameter | Value | Source |

|---|---|---|

| GHS Classification | H302, H312, H332 | |

| Precautionary Statements | P280, P301+P312+P330 |

Industrial and Research Use

| Supplier | Purity | Price (1 mg) |

|---|---|---|

| American Custom Chemicals | 95% | $647.61 |

| Key Organics Ltd. | >90% | $687.35 |

Patent Landscape

-

WO2016113741A1: Describes a one-pot synthesis for pyrazole intermediates used in fungicide production .

-

US20190194163A1: Covers pyrazole derivatives as kinase inhibitors, highlighting the versatility of this scaffold .

Future Directions

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications to the cyclopropyl or chlorobenzyl groups could enhance potency .

-

In Vivo Pharmacokinetics: No data exist on bioavailability or metabolism; preclinical trials are needed .

-

Targeted Drug Delivery: Nanoparticle formulations may improve solubility and reduce off-target effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume